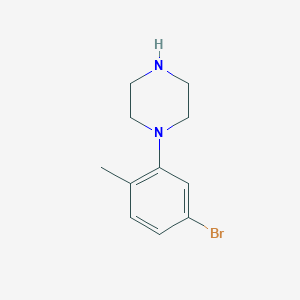

1-(5-Bromo-2-methylphenyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15BrN2 |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-(5-bromo-2-methylphenyl)piperazine |

InChI |

InChI=1S/C11H15BrN2/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

InChI Key |

AZASOKKFCKCNOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Bromo 2 Methylphenyl Piperazine and Its Key Analogues

Classical Synthetic Routes to N-Substituted Phenylpiperazines

Traditional methods for synthesizing N-arylpiperazines generally fall into two categories: attaching a pre-formed piperazine (B1678402) ring to an aromatic system or constructing the piperazine ring onto an aniline (B41778) precursor.

N-alkylation represents a fundamental method for modifying the piperazine core. In this approach, a piperazine nitrogen acts as a nucleophile, displacing a leaving group on an alkyl chain. While this method is more commonly used to add alkyl groups to the N4 position of an existing N1-arylpiperazine, the reverse—reacting piperazine with a bromo-substituted aryl precursor—can be challenging and is typically superseded by other methods like catalytic coupling.

However, the alkylation of an N-arylpiperazine with a bromo-substituted alkyl chain is a common strategy for creating more complex analogues. For instance, 1-arylpiperazines can be reacted with alkyl bromides, such as 1-bromo-4-chlorobutane, to introduce functionalized side chains. mdpi.com This nucleophilic substitution is often facilitated by a base like potassium carbonate (K₂CO₃) to neutralize the HBr formed during the reaction. researchgate.netresearchgate.netorganic-chemistry.org The reaction of N-acetylpiperazine with various alkyl bromides, followed by hydrolysis, serves as a straightforward route to N-alkylpiperazines. researchgate.net

Table 1: Example of N-Alkylation Conditions for Piperazine Derivatives

| Reactants | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Arylpiperazine, 1-bromo-4-chlorobutane | K₂CO₃, NaI (Finkelstein reaction) | N-Aryl-N'-alkylpiperazine | mdpi.com |

| N-Acetylpiperazine, Alkyl Bromide | K₂CO₃, reflux | N-Acetyl-N'-alkylpiperazine | researchgate.net |

A well-established and direct method for synthesizing N-arylpiperazines involves the cyclization reaction between a substituted aniline and a bis-electrophilic agent, most commonly bis(2-chloroethyl)amine (B1207034). mdpi.comresearchgate.netnih.gov To synthesize 1-(5-Bromo-2-methylphenyl)piperazine via this route, 5-bromo-2-methylaniline (B1273131) would be heated with bis(2-chloroethyl)amine hydrochloride, typically in a high-boiling solvent like diethylene glycol dimethyl ether (diglyme). researchgate.net

The mechanism involves two sequential nucleophilic substitution reactions where the aniline nitrogen first displaces one chloride, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second chloride, forming the piperazine ring. Despite its utility, this method often requires high temperatures and long reaction times and may result in moderate yields. nih.govnih.gov

Advanced and Stereoselective Synthetic Approaches

Modern synthetic chemistry has largely shifted towards transition metal-catalyzed reactions, which offer milder conditions, broader substrate scope, and greater functional group tolerance compared to classical methods. nih.govwikipedia.org

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction is arguably the most efficient method for synthesizing N-arylpiperazines from aryl halides. nih.gov For the synthesis of this compound, this would involve coupling an appropriately substituted aryl halide, such as 1,5-dibromo-2-methylbenzene, with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comwikipedia.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-arylpiperazine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical, with sterically hindered phosphine ligands often providing the best results. wikipedia.org This method avoids the harsh conditions of classical approaches and has been successfully applied to the synthesis of numerous pharmaceutical compounds containing the N-arylpiperazine motif. nih.govmdpi.comacs.org Other catalytic systems, such as the copper-catalyzed Ullmann-Goldberg reaction, can also be employed for C-N bond formation. mdpi.com

Table 2: Comparison of Synthetic Routes to N-Arylpiperazines

| Method | Precursors | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ring Formation | Substituted Aniline + Bis(2-chloroethyl)amine | High temperature, long reaction time | Direct, inexpensive reagents | Harsh conditions, moderate yields nih.govresearchgate.net |

| Buchwald-Hartwig Amination | Aryl Halide + Piperazine | Pd catalyst, ligand, base, mild temperature | High yields, functional group tolerance, mild conditions nih.govwikipedia.org | Catalyst cost, potential for metal contamination |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient Aryl Halide + Piperazine | Base, polar solvent | No catalyst needed | Limited to activated, electron-poor aryl systems mdpi.comresearchgate.net |

While this compound is an achiral molecule, many of its analogues and other pharmacologically active piperazines are chiral. The synthesis of enantiomerically pure piperazines is therefore of significant interest. Stereochemical control can be achieved by several strategies.

One approach is to construct the piperazine ring from chiral starting materials, such as α-amino acids. nih.gov For example, a modular synthesis of 2,6-disubstituted piperazines can be achieved through the intramolecular hydroamination of substrates derived from amino acids, allowing for high diastereoselectivity. organic-chemistry.org Another strategy involves the diastereoselective alkylation of a chiral piperazine derivative. researchgate.netwhiterose.ac.uk By using a chiral auxiliary or a chiral base, it is possible to direct the addition of a substituent to a specific face of the molecule, leading to a single enantiomer or a diastereomerically enriched product. researchgate.net If a racemic mixture is produced, classical resolution techniques using chiral acids or enzymatic resolution can be employed to separate the enantiomers.

Synthesis of Radiolabeled Variants for Preclinical Investigations

Radiolabeled compounds are indispensable tools for preclinical and clinical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). nih.govmdpi.com Phenylpiperazine derivatives are frequently developed as PET radioligands to study various receptors in the brain. nih.govnih.gov

The synthesis of radiolabeled variants of this compound or its analogues typically involves the late-stage introduction of a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). nih.govmdpi.com

Common radiosynthesis strategies include:

¹¹C-Methylation: A precursor molecule containing a nucleophilic site (e.g., a phenol (B47542) or an amine) is reacted with a radiolabeled methylating agent like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. mdpi.com

¹⁸F-Fluorination: A precursor is labeled with ¹⁸F⁻ through nucleophilic substitution of a suitable leaving group (e.g., tosylate, nosylate, or a trialkylammonium group). nih.govmdpi.com

These radiosyntheses are typically performed in automated synthesis modules to handle the high radioactivity and ensure rapid, reproducible production. mdpi.comyoutube.com The resulting radioligands, such as [¹⁸F]FBPC03, allow for the non-invasive in vivo quantification and localization of their biological targets, providing crucial information on disease mechanisms and drug engagement. nih.gov

Structure Activity Relationship Sar Studies of 1 5 Bromo 2 Methylphenyl Piperazine and Derived Analogues

Impact of Substituents on Biological Activity

The biological profile of 1-(5-bromo-2-methylphenyl)piperazine is determined by the interplay of its three key components: the phenyl ring, the piperazine (B1678402) core, and the substituents on both. The nature, position, and orientation of these substituents dictate the molecule's interaction with biological targets.

The presence of a halogen atom, such as bromine, on the phenyl ring significantly impacts the compound's physicochemical properties and, consequently, its biological activity. Halogenation, particularly at the meta and para positions of the phenyl ring, is a common strategy in drug design.

Research into variously substituted phenylpiperazines has shown that halogen substituents can enhance biological activity. For instance, studies on 1,2-benzothiazine derivatives incorporating phenylpiperazine moieties revealed that compounds with two chlorine atoms on the phenyl ring exhibited potent cytotoxic activity. nih.govnih.gov The bromine atom at position 5 of this compound influences several key factors:

Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a crucial property for compounds targeting the central nervous system.

Electronic Effects: As an electron-withdrawing group, bromine alters the electron density of the phenyl ring. This can affect the pKa of the piperazine nitrogens and influence electrostatic or hydrogen bond interactions with receptor sites.

Steric Hindrance: The size of the bromine atom can provide favorable steric interactions within a receptor's binding pocket, potentially increasing binding affinity and selectivity. In some cases, the presence of a halogen is considered essential for inhibitory effects on specific biological targets. polyu.edu.hk

The table below summarizes the effect of halogen substitution on the biological activity of representative phenylpiperazine analogues.

| Compound/Analogue Class | Substitution | Observed Effect on Activity | Reference Target/Activity |

|---|---|---|---|

| 1-(Dichlorophenyl)piperazine derivatives | 3,4-dichloro | Increased cytotoxic activity | Anticancer nih.govnih.gov |

| Fluorophenylpiperazine analogues | 2-fluoro | Essential for inhibitory effects | Equilibrative Nucleoside Transporters (ENTs) polyu.edu.hk |

| 1-(Bromophenyl)piperazine derivatives | 4-bromo | Component of various biologically active compounds | General Pharmaceuticals mdpi.com |

Substitution at the ortho position of the phenyl ring, such as the methyl group in this compound, plays a significant role in modulating the compound's conformation and receptor interaction.

Conformational Restriction: The ortho-methyl group can restrict the rotation of the phenyl ring relative to the piperazine moiety. This conformational constraint can lock the molecule into a bioactive conformation that is more favorable for binding to a specific receptor, thereby increasing affinity and selectivity.

Receptor Selectivity: Studies on various arylpiperazine derivatives have shown that ortho substituents are crucial for differentiating between receptor subtypes. For example, in a series of compounds targeting 5-HT1A and alpha 1 receptors, substitution at the ortho position with a group having a negative potential was found to be favorable for affinity to both receptors. nih.gov

The piperazine ring contains two nitrogen atoms (N-1 and N-4) that are key sites for chemical modification. nih.gov The N-1 nitrogen is typically attached to the phenyl ring, while the N-4 nitrogen is often a site for introducing various substituents to modulate pharmacological activity and properties. The basicity of the piperazine nitrogens is crucial for forming ionic bonds with acidic residues (e.g., aspartic acid) in receptor binding sites. nih.govrsc.org

N-1 Nitrogen: The connection to the 5-bromo-2-methylphenyl group is fundamental to the core structure. The electronic properties of this substituted phenyl ring directly influence the basicity of the N-1 nitrogen.

N-4 Nitrogen: This position is a common point of diversification for piperazine-based compounds. The unsubstituted N-4 nitrogen provides a basic center that can be protonated under physiological conditions. mdpi.com Substituting this nitrogen with different chemical moieties can drastically alter the compound's biological profile:

Alkyl Chains and Rings: Attaching alkyl chains or cyclic structures can modify the compound's lipophilicity and steric bulk, influencing its interaction with the target and its pharmacokinetic profile. In certain inhibitors, replacing a rigid piperazine ring with a more flexible spacer led to a loss of whole-cell activity, highlighting the importance of the ring's conformational constraint. nih.gov

Aromatic/Heteroaromatic Groups: Introducing other aryl or heteroaryl groups can lead to additional π-π stacking or other specific interactions with the receptor, often enhancing potency and selectivity. nih.gov

Polar Groups: The introduction of polar groups, such as amides or sulfonamides, can improve water solubility and introduce hydrogen bonding capabilities. nih.gov

The table below illustrates how modifications to the piperazine moiety affect biological activity in different compound series.

| Core Scaffold | Modification on Piperazine | Observed Effect on Activity | Reference Target/Activity |

|---|---|---|---|

| 1-(5-isoquinolinesulfonyl)piperazine | Replacement of piperazine with ethylenediamine | Loss of whole-cell activity | M. tuberculosis IMPDH inhibition nih.gov |

| 1,5-Diphenyl-2-penten-1-one analogues | N'-unsubstituted piperazine vs. N'-methylated piperazine | N'-unsubstituted compounds showed much better antifungal and larvicidal activity | Antifungal/Insecticidal researchgate.net |

| Urea-based inhibitors | Introduction of a 5-substituted piperazine group | Enhanced water solubility while retaining potent inhibition | Soluble epoxide hydrolase (sEH) inhibition nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. ijpsr.comslideshare.net For phenylpiperazine derivatives, QSAR models are valuable tools for predicting the activity of novel analogues and for understanding the key molecular properties that drive their biological effects. scispace.comopenpharmaceuticalsciencesjournal.com

QSAR models for arylpiperazine derivatives have successfully identified key descriptors that influence activity for various targets:

Topological and Geometrical Descriptors: These relate to the size, shape, and connectivity of the molecule. For example, the principal moments of inertia (PMI-mag) and shadow indices have been found to correlate with noradrenaline reuptake inhibition. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energy of the Highest Occupied Molecular Orbital (HOMO). Such descriptors are often linked to a compound's ability to participate in electrostatic or charge-transfer interactions and have been shown to be important for 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov

Hydrophobic Descriptors: Parameters like logP (partition coefficient) quantify a molecule's lipophilicity, which is crucial for membrane permeability and hydrophobic interactions with the target.

Steric Descriptors: These account for the volume and bulk of substituents. Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, uses steric and electrostatic fields to model receptor interactions and rationalize selectivity, for instance, between 5-HT1A and alpha 1 receptors. nih.gov

Pharmacophore Elucidation and Rational Drug Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. drugdesign.org For phenylpiperazine-based ligands, a general pharmacophore model often includes several key features:

A Basic Nitrogen Atom: One of the piperazine nitrogens, typically the N-4, is usually protonated at physiological pH. This positive charge is critical for forming a key ionic interaction with an acidic amino acid residue (e.g., Aspartate) in the binding site of many G-protein coupled receptors (GPCRs). rsc.org

An Aromatic Ring: The substituted phenyl ring (in this case, 5-bromo-2-methylphenyl) engages in hydrophobic and/or π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor.

A Hydrophobic Feature: The ortho-methyl group can serve as a distinct hydrophobic feature that occupies a specific sub-pocket in the binding site.

Hydrogen Bond Acceptors/Donors: While the core structure of this compound lacks strong hydrogen bond donors or acceptors (other than the nitrogens), modifications, especially at the N-4 position, can introduce these features to optimize receptor binding.

Rational drug design utilizes these pharmacophoric principles to guide the synthesis of new analogues. nih.govmdpi.com By understanding the required spatial arrangement of these features, medicinal chemists can design molecules with improved potency, selectivity, and pharmacokinetic profiles. For example, molecular docking studies on N-phenylpiperazine derivatives binding to the α1A-adrenoceptor identified key interactions with residues like Asp106, Ser188, and Phe193, confirming the importance of hydrogen bonds and electrostatic forces driven by the piperazine and phenyl moieties. rsc.org This knowledge allows for the targeted design of new compounds that can better satisfy the requirements of the receptor's binding site.

Pharmacological Profile and Mechanistic Insights Preclinical Investigations

Receptor Binding Affinities and Selectivity

No specific data on the binding affinity (Ki) or inhibitory concentration (IC50) of 1-(5-Bromo-2-methylphenyl)piperazine at various neurotransmitter receptors have been reported.

There is no available information on the interaction of this compound with serotonin (B10506) receptor subtypes.

The affinity and selectivity profile of this compound for dopamine (B1211576) receptor subtypes are currently unknown.

Data regarding the binding of this compound to other neuroreceptors, such as adrenergic and histaminergic receptors, have not been published.

Enzyme Inhibition and Modulation Activities

Information on the enzymatic activity of this compound is not available.

There are no published studies investigating the potential for this compound to inhibit either MAO-A or MAO-B.

The effect of this compound on other enzymes, including the eukaryotic initiation factor 2-alpha (eIF2-α), has not been documented in the scientific literature.

Cellular and Subcellular Mechanisms of Action (In Vitro and Preclinical In Vivo)

Preclinical investigations into compounds structurally similar to this compound have begun to elucidate their mechanisms of action at the cellular and subcellular levels. These studies point towards the modulation of fundamental processes involved in protein synthesis and cellular stress responses.

Effects on Intracellular Signaling Pathways

Research into brominated piperazine (B1678402) derivatives has identified specific effects on key intracellular signaling pathways that regulate protein synthesis. One notable example is the compound '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' (AMC-01), which has been shown to influence the eukaryotic translation initiation factor 2-alpha (eIF2-α) signaling pathway. nih.gov

Modulation of Specific Biological Processes (e.g., Cellular Stress Responses)

The ability of the related compound AMC-01 to induce sustained eIF2-α phosphorylation positions it as a modulator of this cellular stress response. nih.gov This mechanism is part of a highly conserved cytoprotective system that includes the heat shock response (HSR) and the action of molecular chaperones, which are crucial for refolding or eliminating misfolded proteins that can accumulate during stressful conditions. nih.gov The activation of specific kinases like PKR by AMC-01 suggests a targeted interaction with the cellular machinery that detects and responds to stress signals. nih.gov

Preclinical Efficacy Studies in Disease Models (In Vitro and Animal Models)

The diverse biological activities of the piperazine moiety have led to the investigation of its derivatives in a wide range of preclinical disease models, spanning neuropsychiatry, infectious diseases, and oncology. nih.govmdpi.com

Neuropsychiatric Disease Models (e.g., anxiety, depression)

The phenylpiperazine structure is a key component of molecules investigated for their effects on the central nervous system. 1-(m-Chlorophenyl)piperazine (mCPP), a related phenylpiperazine, has been used extensively as a tool to study neuropsychiatric conditions in animal models. nih.govresearchgate.net mCPP is recognized for its complex interaction with multiple serotonin (5-HT) receptors and its ability to induce anxiety-like behaviors in rodents. nih.gov

Studies have shown that mCPP can substitute for the anxiogenic drug pentylenetetrazol (PTZ) in drug discrimination paradigms, suggesting similar anxiety-like interoceptive effects. nih.gov This effect is linked to its activity as an agonist at 5-HT2C receptors. nih.govresearchgate.net The administration of mCPP in animal models like the elevated plus-maze results in a reduction of time spent on the open arms, an indicator of increased anxiety. nih.gov These findings suggest that the discriminative stimuli produced by mCPP are based on its actions on 5-HT receptors, making it a useful tool for studying the pharmacology of anxiogenic and anxiolytic drugs. nih.gov

| Compound | Model | Key Findings |

| 1-(m-Chlorophenyl)piperazine (mCPP) | Rat Drug Discrimination | Substituted for pentylenetetrazol (PTZ), suggesting anxiety-like properties. nih.gov |

| Elevated Plus Maze (EPM) | Reduced time spent on open arms, indicative of anxiogenic-like effects. nih.gov | |

| Forced Swim & Tail Suspension Test (Mice) | Exhibited depressant-like effects. researchgate.net |

Anti-infective Research (e.g., antibacterial, antiparasitic)

The piperazine nucleus is a common scaffold in the development of new anti-infective agents. derpharmachemica.comnih.gov Numerous studies have demonstrated the efficacy of various piperazine derivatives against a spectrum of pathogens, including bacteria and parasites. researchgate.netnih.govresearchgate.net

In antibacterial research, piperazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.comresearchgate.net For instance, certain quinolone derivatives incorporating a piperazine ring have demonstrated potent activity against Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis. derpharmachemica.com Other research has focused on Schiff-based piperazine compounds that exhibit biocidal activity against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) by causing membrane damage and disassembly. nanobioletters.com

In the realm of antiparasitic research, novel 5-nitroimidazole and 5-nitrothiazole (B1205993) piperazine derivatives have been synthesized and evaluated. researchgate.net Several of these compounds showed more potent activity against Giardia lamblia than the standard drug, metronidazole (B1676534). researchgate.net Similarly, other research has shown that certain benzimidazole-piperazine derivatives exhibit significant efficacy against the parasite Trichinella spiralis in vitro. nih.gov

| Derivative Class | Pathogen(s) | Observed Effect |

| Quinolone-Piperazine Hybrids | S. aureus, E. faecalis (Gram-positive) | Potent antibacterial activity, with MIC values in the 1-5 μg/ml range for some derivatives. derpharmachemica.com |

| Schiff-Based Piperazine | Methicillin-resistant S. aureus (MRSA) | Potent in vitro biocidal activity (MIC at 30 µg/mL); mechanism involves membrane disassembly. nanobioletters.com |

| 5-Nitrothiazole-Piperazine Derivatives | Giardia lamblia | Several compounds showed greater potency (lower IC50) than metronidazole after 48 hours. researchgate.net |

| Benzimidazole-Piperazine Derivatives | Trichinella spiralis | High in vitro efficacy, with some compounds achieving 96-100% activity. nih.gov |

Exploration in Oncology Models

The phenylpiperazine scaffold has been incorporated into novel molecules designed as potential anticancer agents. nih.gov These efforts leverage the structural features of piperazine to improve pharmacokinetic properties and to direct activity against specific cancer-related targets. nih.govmdpi.com

One area of exploration involves designing phenylpiperazine derivatives as inhibitors of topoisomerase II (Topo II), an enzyme critical for DNA replication in cancer cells. nih.gov Studies on new 1,2-benzothiazine derivatives containing a phenylpiperazine moiety showed cytotoxic activity against the MCF7 breast cancer cell line, with some compounds demonstrating stronger cytotoxicity towards cancer cells than the established drug doxorubicin. nih.gov Molecular docking studies suggest these compounds may bind to the DNA-Topo II complex. nih.gov

Another strategy involves creating rhodanine-piperazine hybrids to target key tyrosine kinases involved in cancer progression, such as VEGFR, EGFR, and HER2. mdpi.com In vitro screening of these hybrids against various breast cancer cell lines, including MCF-7 and MDA-MB-468, identified compounds with potent growth-inhibitory activity. mdpi.com Furthermore, research on a related bromo-substituted thiazole (B1198619) compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, demonstrated significant in vitro growth inhibitory activity across a panel of human cancer cell lines by inhibiting Na+/K+-ATPase and Ras oncogene activity. nih.govresearchgate.net

| Derivative Class | Cancer Cell Line(s) | Target/Mechanism |

| Phenylpiperazine-1,2-benzothiazine Hybrids | MCF7 (Breast Cancer) | Cytotoxic activity; potential inhibition of Topoisomerase II. nih.gov |

| Rhodanine-Piperazine Hybrids | MCF-7, MDA-MB-468 (Breast Cancer) | Potent growth-inhibitory activity; designed to target VEGFR, EGFR, and HER2. mdpi.com |

| (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone | Human Glioma, Melanoma, NSCLC lines | In vitro growth inhibition; inhibits Na+/K+-ATPase and Ras oncogene activity. nih.govresearchgate.net |

Preclinical Pharmacokinetics and Metabolism of 1 5 Bromo 2 Methylphenyl Piperazine

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No studies describing the in vivo ADME properties of 1-(5-Bromo-2-methylphenyl)piperazine in any animal models were identified. Information regarding its absorption rate and extent, tissue distribution, metabolic fate, and routes and rates of excretion is currently not documented in the public domain.

In Vitro Metabolic Stability and Enzyme Kinetics

There are no available reports on the in vitro metabolic stability of this compound in liver microsomes, hepatocytes, or other in vitro systems. Consequently, data on its intrinsic clearance, half-life, and the specific cytochrome P450 (CYP) enzymes responsible for its metabolism are unknown.

Identification and Characterization of Major Metabolites

As no metabolism studies have been published, the metabolites of this compound have not been identified or characterized.

Metabolic Pathways and Their Influence on Biological Activity

The metabolic pathways for this compound have not been elucidated. Without identification of its metabolites, it is not possible to assess how metabolism might influence the biological activity of the parent compound.

While general information exists on the metabolism of other piperazine-containing compounds, the strict focus of this article on this compound precludes the inclusion of such data. The specific substitution pattern on the phenyl ring (a bromo group at the 5-position and a methyl group at the 2-position) would significantly influence its pharmacokinetic and metabolic profile, making extrapolations from other, structurally different, piperazine (B1678402) derivatives scientifically unsound.

Further research and publication of preclinical studies are necessary to characterize the pharmacokinetic and metabolic disposition of this compound.

Analytical Methodologies for Research and Compound Characterization

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental to the analysis of 1-(5-Bromo-2-methylphenyl)piperazine, providing the necessary separation and quantification capabilities for research samples, including biological fluids and environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound, often after derivatization. The method offers high chromatographic resolution and definitive identification based on mass spectra.

In a typical GC-MS analysis, the compound is first extracted from the sample matrix using liquid-liquid extraction or solid-phase extraction. The separation is commonly achieved on a capillary column, such as a DB-5ms, which has a stationary phase suitable for a wide range of analytes. The mass spectrometer, operating in electron ionization (EI) mode, fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

Table 1: Representative GC-MS Parameters for Piperazine (B1678402) Derivative Analysis

| Parameter | Condition |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 260 °C |

| Oven Program | Initial 60°C (1 min), ramp at 10°C/min to 170°C, then ramp at 15°C/min to 280°C (hold 4 min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in complex biological matrices like plasma and urine without the need for derivatization. Its applicability to a broader range of compounds makes it a versatile tool in pharmacological research.

The methodology typically employs a reversed-phase C18 column for separation with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). Detection is achieved with a tandem mass spectrometer, usually a triple quadrupole, operating in multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of the parent compound in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This process provides exceptional selectivity and low limits of detection.

Table 2: Typical LC-MS/MS Conditions for Piperazine Analysis

| Parameter | Condition |

| LC Column | Poroshell HPH-C18 (100 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 1 mM Ammonium Formate / 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol / 0.1% Formic Acid |

| Flow Rate | 0.25 mL/min |

| Gradient | A gradient from 90% A to 5% A over several minutes |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detector Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion [M+H]⁺ → Product Ion(s) |

Spectroscopic Methods for Structural Elucidation of Metabolites and Impurities

Spectroscopic techniques are indispensable for the structural confirmation of this compound and the identification of unknown metabolites or synthesis-related impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the substituted phenyl ring, the methyl group protons, and the protons of the piperazine ring. The aromatic protons would appear as distinct multiplets in the downfield region (approx. 7.0-7.5 ppm), with their splitting patterns revealing their relative positions. The methyl group would present as a singlet at approximately 2.3-2.5 ppm. The piperazine ring protons typically appear as two multiplets corresponding to the N-CH₂ groups, often in the range of 3.0-3.4 ppm.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the bromine- and methyl-substituted carbons of the aromatic ring, the aromatic CH carbons, the methyl carbon, and the carbons of the piperazine ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~7.0-7.5 | Multiplets (d, dd) |

| Piperazine-H (4H) | ~3.1-3.3 | Multiplet |

| Piperazine-H (4H) | ~3.0-3.2 | Multiplet |

| Methyl-H (3H) | ~2.3-2.5 | Singlet |

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites. This capability is crucial for distinguishing between compounds with the same nominal mass.

For this compound (C₁₁H₁₅BrN₂), HRMS would detect the protonated molecular ion [M+H]⁺. The high mass accuracy allows for the calculation of a theoretical exact mass (e.g., 271.0495 for C₁₁H₁₆⁷⁹BrN₂⁺) and comparison with the measured mass, typically with an error of less than 5 ppm. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two prominent peaks separated by two mass units (e.g., m/z 271.0495 and 273.0474), which is a definitive indicator of the presence of a single bromine atom. Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the cleavage of the piperazine ring, providing further structural information.

Application of Radiometric Assays in Pharmacological Studies

Radiometric assays are a cornerstone of pharmacological research, used to determine the binding affinity of a compound for specific biological targets like receptors and transporters. For arylpiperazine derivatives, these assays are frequently used to investigate interactions with serotonin (B10506) (5-HT) and dopamine (B1211576) (D₂) receptors, which are common targets for this class of compounds. acs.orgnih.gov

In a typical competitive radioligand binding assay, membranes from cells expressing the receptor of interest are incubated with a specific radioligand (a radioactive molecule known to bind to the target) and varying concentrations of the test compound, this compound. nih.gov The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and as the concentration of the test compound increases, the amount of bound radioactivity decreases.

From this data, an inhibition constant (Ki) can be calculated, which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. Such studies are critical for establishing the pharmacological profile of this compound and guiding further research into its potential biological activity. nih.gov

Table 4: Example of a Radioligand Binding Assay Setup

| Component | Description |

| Target | Human Serotonin Receptor (e.g., 5-HT₁A, 5-HT₂A) expressed in cell membranes |

| Radioligand | A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I (e.g., [³H]8-OH-DPAT for 5-HT₁A) |

| Test Compound | This compound |

| Assay Principle | Competition between the test compound and the radioligand for receptor binding |

| Measurement | Scintillation counting to quantify bound radioactivity |

| Result | IC₅₀ (concentration causing 50% inhibition of radioligand binding), converted to Ki (inhibition constant) |

Computational Chemistry and Molecular Modeling in Compound Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For arylpiperazine derivatives like 1-(5-Bromo-2-methylphenyl)piperazine, common biological targets include serotonin (B10506) and dopamine (B1211576) receptors due to the structural similarities with known ligands for these receptors.

Docking studies of analogous arylpiperazines into the binding sites of dopamine D2 and various serotonin receptors have revealed key interactions that are likely relevant for this compound. A crucial interaction is the formation of a salt bridge between the protonated nitrogen atom of the piperazine (B1678402) ring and a conserved aspartate residue within the receptor's transmembrane domain (e.g., Asp116 in the 5-HT1A receptor or Asp86 in the D2 receptor). bg.ac.rsnih.gov

Furthermore, the substituted phenyl ring of the ligand plays a significant role in anchoring the molecule within the binding pocket through various non-covalent interactions. These include edge-to-face π-π stacking interactions with aromatic residues of the receptor such as phenylalanine, tryptophan, and tyrosine. bg.ac.rsnih.gov The specific substitution pattern on the phenyl ring, in this case, a bromo and a methyl group, influences the electronic and steric properties of the ligand, which in turn modulates the strength and geometry of these interactions. The bromo group, being electron-withdrawing and bulky, can engage in halogen bonding and van der Waals interactions, while the methyl group can form hydrophobic contacts within the binding site. The precise positioning and energetic contributions of these substituents can be predicted and analyzed through molecular docking simulations, helping to rationalize the compound's binding affinity and selectivity for different receptor subtypes. researchgate.netnih.gov

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing information on the stability of the binding pose and the conformational changes in both the ligand and the receptor.

For arylpiperazine-receptor complexes, MD simulations are employed to assess the stability of the interactions predicted by docking. semanticscholar.org An MD simulation typically runs for nanoseconds to microseconds, tracking the movements of all atoms in the system. The stability of the complex can be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable binding pose is indicated by a low and fluctuating RMSD value, suggesting that the ligand remains within the binding pocket in a consistent orientation.

MD simulations can also reveal the role of water molecules in mediating ligand-receptor interactions and provide insights into the flexibility of different regions of the receptor upon ligand binding. For this compound, MD simulations could be used to confirm the persistence of the key salt bridge and aromatic interactions identified in docking studies and to explore the conformational space available to the tolyl and piperazine moieties within the binding site. This information is crucial for understanding the energetic landscape of the binding event and for the rational design of derivatives with improved affinity and residence time.

In Silico Prediction of Physicochemical and ADME Properties

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties based on the chemical structure of the molecule, helping to identify potential liabilities before committing to costly experimental studies. A variety of computational models, such as those available through platforms like SwissADME and admetSAR, are used to estimate these properties for compounds like this compound.

Key physicochemical properties that influence ADME behavior include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often used to assess a compound's "drug-likeness" based on established guidelines like Lipinski's Rule of Five.

The predicted ADME properties for this compound suggest that it has the potential for good oral bioavailability. Predictions indicate high gastrointestinal absorption and the likelihood of penetrating the blood-brain barrier, which is a critical characteristic for centrally acting drugs. The compound is also predicted to be a substrate for cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are major enzymes involved in drug metabolism.

Below is a table summarizing the predicted physicochemical and ADME properties for this compound, generated using computational models.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C11H15BrN2 |

| Molecular Weight | 255.16 g/mol |

| logP (Lipophilicity) | 3.15 |

| Topological Polar Surface Area (TPSA) | 15.27 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| CYP2D6 Substrate | Yes |

| CYP3A4 Substrate | Yes |

| Lipinski's Rule of Five Violations | 0 |

These in silico predictions provide a foundational understanding of the potential of this compound as a drug candidate and guide further experimental validation.

Q & A

Q. What are the common synthetic routes for 1-(5-Bromo-2-methylphenyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For example, brominated aryl halides react with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Optimization steps include:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity .

- Catalyst use : Copper catalysts (e.g., CuSO₄·5H₂O) improve coupling efficiency in triazole formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Example Conditions | Reference |

|---|---|---|

| Base | K₂CO₃ (5.79 mmol) | |

| Catalyst | CuSO₄·5H₂O (0.3 equiv.) | |

| Reaction Time | 6–7 h for alkylation | |

| Purification | Silica gel (ethyl acetate:hexane 1:8) |

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., bromo and methyl substituent positions) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine’s signature) .

- TLC/HPLC : Monitor reaction progress and purity (e.g., hexane/ethyl acetate mobile phases) .

Q. How do the bromo and methyl substituents influence the compound’s physicochemical properties?

Methodological Answer:

- pKa : Substituents alter basicity. Piperazine derivatives with electron-withdrawing groups (e.g., bromo) show reduced pKa (e.g., ~8.5 vs. ~9.3 for unsubstituted piperazine) .

- Solubility : Bromo groups decrease water solubility, while methyl groups may enhance lipophilicity .

- Stability : Bromine’s steric bulk may hinder hydrolysis compared to chloro analogs .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust .

- Storage : Airtight containers in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

Methodological Answer:

Q. Table 2: Docking Parameters for Serotonin Receptors

| Parameter | Value/Software | Reference |

|---|---|---|

| Ligand Preparation | Chimera (energy minimization) | |

| Grid Box Size | 25 × 25 × 25 Å | |

| Scoring Function | MM-GBSA |

Q. How do structural modifications (e.g., substituent position) affect biological activity in SAR studies?

Methodological Answer:

- Substituent size : Larger groups (e.g., trifluoromethyl) increase 5-HT1A binding affinity (Ki < 1 nM) .

- Positional effects : Para-substituted bromo groups may enhance selectivity over ortho analogs .

- Methodology : Synthesize analogs (e.g., 5-bromo vs. 4-bromo) and compare IC₅₀ values in functional assays .

Q. What in vitro assays are suitable for evaluating the compound’s anticancer or neuropharmacological activity?

Methodological Answer:

Q. How can contradictory data on receptor binding affinities be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.